molecular formula C9H8N4O B13811349 N-(3-Cyano-5-ethenylpyrazinyl)acetamide

N-(3-Cyano-5-ethenylpyrazinyl)acetamide

Cat. No.: B13811349
M. Wt: 188.19 g/mol
InChI Key: IXHNVJJRFGULBM-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)-: is an organic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol . This compound is known for its unique structure, which includes a cyano group and a vinyl group attached to a pyrazine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)- can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Here are some specific methods:

    Neat Methods: This involves stirring the reactants without a solvent at room temperature or using heat.

    Fusion Method: This solvent-free reaction involves the fusion of aryl amines with ethyl cyanoacetate at high temperatures.

    Microwave Irradiation: This method uses microwave irradiation in the presence of a basic catalyst and solid support to achieve high yields of the desired product.

Chemical Reactions Analysis

ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)-: undergoes various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

    Oxidation and Reduction:

Common reagents used in these reactions include alkyl cyanoacetates, amines, and various catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activity .

Scientific Research Applications

ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)-: has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and chemicals.

    Biology: The compound’s derivatives have shown diverse biological activities, making it a subject of interest for biochemists.

    Medicine: Its potential in evolving better chemotherapeutic agents has been highlighted, as it can be used to build organic heterocycles with therapeutic properties.

    Industry: The compound is utilized in the production of specialized chemicals and materials due to its unique chemical properties.

Mechanism of Action

The specific mechanism of action for ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)- is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involved in the synthesis of heterocyclic compounds and other chemical reactions.

Comparison with Similar Compounds

ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)-: can be compared with other cyanoacetamide derivatives, such as:

    N-(2,5-Dioxopyrrolidin-1-yl)acetamide: This compound is used to generate fused heterocyclic compounds with potential biological activity.

    2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This derivative is synthesized using cyanoacetate in dimethylformamide and has applications in the synthesis of biologically active compounds.

The uniqueness of ACETAMIDE,N-(3-CYANO-5-VINYLPYRAZINYL)- lies in its specific structure, which includes both a cyano group and a vinyl group attached to a pyrazine ring, making it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

N-(3-cyano-5-ethenylpyrazin-2-yl)acetamide

InChI

InChI=1S/C9H8N4O/c1-3-7-5-11-9(12-6(2)14)8(4-10)13-7/h3,5H,1H2,2H3,(H,11,12,14)

InChI Key

IXHNVJJRFGULBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(N=C1C#N)C=C

Origin of Product

United States

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